N-(2-{[(4-Chlorophenyl)methyl]sulfanyl}ethyl)-2-[N-(3-nitrophenyl)benzenesulfonamido]acetamide
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Overview
Description
N-(2-{[(4-Chlorophenyl)methyl]sulfanyl}ethyl)-2-[N-(3-nitrophenyl)benzenesulfonamido]acetamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a combination of aromatic rings, sulfonamide, and acetamide groups, which contribute to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-{[(4-Chlorophenyl)methyl]sulfanyl}ethyl)-2-[N-(3-nitrophenyl)benzenesulfonamido]acetamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common approach is the reaction of 4-chlorobenzyl chloride with thiourea to form 4-chlorobenzylthiourea. This intermediate is then reacted with 2-bromoethylamine to yield the desired sulfanyl ethyl derivative. The final step involves the reaction of this intermediate with 3-nitrobenzenesulfonyl chloride and acetamide under controlled conditions to form the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to ensure high yield and purity. This can include the use of advanced techniques such as continuous flow reactors, which allow for precise control of reaction conditions and efficient scaling up of the process.
Chemical Reactions Analysis
Types of Reactions
N-(2-{[(4-Chlorophenyl)methyl]sulfanyl}ethyl)-2-[N-(3-nitrophenyl)benzenesulfonamido]acetamide can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group can be reduced to an amine group under suitable conditions.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid can be used.
Reduction: Reducing agents like hydrogen gas with a palladium catalyst or sodium borohydride can be employed.
Substitution: Electrophilic substitution reactions can be facilitated using reagents like bromine or chlorinating agents.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Amino derivatives.
Substitution: Halogenated aromatic compounds.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of N-(2-{[(4-Chlorophenyl)methyl]sulfanyl}ethyl)-2-[N-(3-nitrophenyl)benzenesulfonamido]acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, the sulfonamide group can interact with the active site of certain enzymes, inhibiting their function. The nitro group can undergo reduction to form reactive intermediates that can further interact with biological molecules.
Comparison with Similar Compounds
Similar Compounds
N-(4-nitrophenyl)acetamide: Shares the acetamide and nitrophenyl groups but lacks the sulfanyl ethyl and chlorophenyl groups.
N-(2,4-dimethylphenyl)formamide: Contains a formamide group and a dimethylphenyl group, differing in structure and functional groups.
Uniqueness
N-(2-{[(4-Chlorophenyl)methyl]sulfanyl}ethyl)-2-[N-(3-nitrophenyl)benzenesulfonamido]acetamide is unique due to its combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both sulfanyl and sulfonamide groups allows for diverse interactions with biological targets, making it a versatile compound for research and potential therapeutic applications.
Properties
Molecular Formula |
C23H22ClN3O5S2 |
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Molecular Weight |
520.0 g/mol |
IUPAC Name |
2-[N-(benzenesulfonyl)-3-nitroanilino]-N-[2-[(4-chlorophenyl)methylsulfanyl]ethyl]acetamide |
InChI |
InChI=1S/C23H22ClN3O5S2/c24-19-11-9-18(10-12-19)17-33-14-13-25-23(28)16-26(20-5-4-6-21(15-20)27(29)30)34(31,32)22-7-2-1-3-8-22/h1-12,15H,13-14,16-17H2,(H,25,28) |
InChI Key |
WWMPVVUZDXKDKT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)N(CC(=O)NCCSCC2=CC=C(C=C2)Cl)C3=CC(=CC=C3)[N+](=O)[O-] |
Origin of Product |
United States |
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